molecular formula C14H8BrN3O4S B2569354 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021105-31-6

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2569354
CAS RN: 1021105-31-6
M. Wt: 394.2
InChI Key: WIEDCUZDINRIPK-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodioxole . It has been synthesized and evaluated for its cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .

Scientific Research Applications

Antibacterial Agents

  • A study by Palkar et al. (2017) involved the design, synthesis, and evaluation of benzothiazole and pyrazole derivatives as antibacterial agents. These compounds showed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, which highlights the potential of similar compounds for antibacterial research (Palkar et al., 2017).

Antimicrobial Activity

  • Makwana and Naliapara (2014) reported the synthesis and characterization of 1,3,4-oxadiazole derivatives. These compounds exhibited moderate to good antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Makwana & Naliapara, 2014).

Anticancer Evaluation

  • In research conducted by Ravinaik et al. (2021), a series of benzamide derivatives with 1,3,4-oxadiazole and thiazole moieties were synthesized and evaluated for their anticancer activity. Several compounds showed higher anticancer activities than the reference drug, etoposide, against various cancer cell lines (Ravinaik et al., 2021).

Synthesis and Characterization

  • A study by Kumara et al. (2017) focused on the synthesis and characterization of novel pyrazole derivatives, providing valuable insights into the molecular structures of such compounds. This research is significant for understanding the properties and potential applications of similar molecular structures (Kumara, Naveen, & Lokanath, 2017).

Novel Nitrogen Heterocycles

  • Bakare (2021) explored the synthesis of nitrogen heterocycles with carboxamide moieties, demonstrating their potential as antitumor agents. This highlights the relevance of such compounds in cancer research (Bakare, 2021).

Mechanism of Action

The compound has shown anticancer activity. Specifically, it has been found to reduce Hep3B secretions of α-fetoprotein (α-FP) and induce arrest in the G2-M phase in cell cycle analysis . This indicates that the compound has a potent and promising antitumor activity .

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O4S/c15-11-4-3-10(23-11)13-17-18-14(22-13)16-12(19)7-1-2-8-9(5-7)21-6-20-8/h1-5H,6H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEDCUZDINRIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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